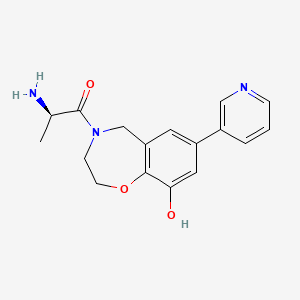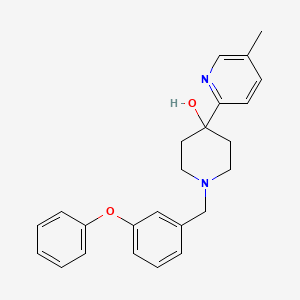![molecular formula C17H24ClN3O3S B5305225 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-cyclopentylacetamide](/img/structure/B5305225.png)
2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-cyclopentylacetamide, commonly known as CSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CSPC is a piperazine derivative that has been synthesized using a specific method.
作用机制
The exact mechanism of action of CSPC is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This action is responsible for its antipsychotic effects. CSPC also acts as a serotonin 5-HT1A receptor agonist, which is responsible for its antidepressant and anxiolytic effects. Additionally, CSPC has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This action is believed to be responsible for its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
CSPC has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are responsible for its antipsychotic, antidepressant, and anxiolytic effects. CSPC has also been shown to decrease the levels of inflammatory cytokines and prostaglandins, which are responsible for its anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
CSPC has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized using a specific method. Additionally, CSPC has been extensively studied for its potential applications in various areas of scientific research. However, there are some limitations to the use of CSPC in lab experiments. Its exact mechanism of action is not fully understood, and it may exhibit different effects in different animal models.
未来方向
There are several future directions for the study of CSPC. It has the potential to be used in the treatment of various neuropsychiatric disorders such as schizophrenia, depression, and anxiety. Additionally, CSPC may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of CSPC and its potential applications in various areas of scientific research.
合成方法
CSPC can be synthesized using a specific method that involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base. The resulting product is then reacted with cyclopentylacetyl chloride to obtain CSPC. The synthesis method is efficient and yields a high purity product that can be used for various scientific research applications.
科学研究应用
CSPC has been extensively studied for its potential applications in various areas of scientific research. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. CSPC has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CSPC has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3S/c18-14-5-7-16(8-6-14)25(23,24)21-11-9-20(10-12-21)13-17(22)19-15-3-1-2-4-15/h5-8,15H,1-4,9-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQJWCACUBFPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-cyclopentylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine](/img/structure/B5305144.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305151.png)
![2-(thiomorpholin-4-ylsulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5305158.png)

![4-benzyl-5-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5305168.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305175.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305176.png)

![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B5305188.png)
![5-chloro-4-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5305193.png)

![2-benzyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5305211.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B5305227.png)
![7-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5305228.png)